N-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
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Overview
Description
N-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H13F3N4O2S2 and its molecular weight is 438.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Creation
The synthesis of thiophene-2-carboxamide derivatives is a well-studied area, aiming at the creation of new antibiotic and antibacterial drugs. These compounds, including variations like 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, are synthesized through reactions involving ammonia, benzaldehyde, formic acid, and other reagents, demonstrating significant antibiotic activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007). Similarly, the development of thieno[2,3-c]pyridazines using starting materials like 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine underlines the synthetic flexibility and potential antimicrobial activity of these compounds (Al-Kamali et al., 2014).
Biological Activity
The exploration of thiophene and pyridazine derivatives for their antimicrobial and antifungal activities is a significant area of research. Compounds synthesized from reactions involving heteroaromatic o-aminonitrile, for example, have shown pronounced antimicrobial activity, offering a promising avenue for the development of new antimicrobial agents (Bhuiyan et al., 2006). Furthermore, the microwave-assisted synthesis of hybrid molecules containing various acid moieties and their investigation for antimicrobial, antilipase, and antiurease activities highlight the potential of thiophene derivatives in creating effective biological agents (Başoğlu et al., 2013).
Antimicrobial and Antifungal Applications
Research into the antimicrobial and antifungal applications of thiophene derivatives, including studies on novel quinazolinone and thiazolidinone compounds, has shown that these substances can act as potent antibacterial and antifungal agents. Their structures, elucidated by various spectral data, support their biological activity potential (Desai et al., 2011).
Mechanism of Action
Target of Action
It is suggested that the compound may interact with peripheral sensory trigeminal nerves . These nerves are known to play a crucial role in pain sensitivity.
Mode of Action
It is suggested that the compound may act as a calcitonin gene-related peptide (cgrp) receptor antagonist . Antagonists of the CGRP receptor are known to block the action of CGRP, a molecule that has been associated with the transmission of pain.
Properties
IUPAC Name |
N-[6-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O2S2/c19-18(20,21)11-3-1-4-12(9-11)22-15(26)10-29-16-7-6-14(24-25-16)23-17(27)13-5-2-8-28-13/h1-9H,10H2,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEISOYSOLQEBLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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